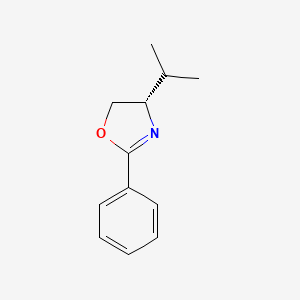
(S)-4-isopropyl-2-phenyloxazoline
カタログ番号 B8765348
CAS番号:
155049-17-5
分子量: 189.25 g/mol
InChIキー: QPADYYUBHQRRIR-LLVKDONJSA-N
注意: 研究専用です。人間または獣医用ではありません。
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity. These properties can often be predicted using computational chemistry tools .作用機序
Safety and Hazards
将来の方向性
特性
CAS番号 |
155049-17-5 |
|---|---|
製品名 |
(S)-4-isopropyl-2-phenyloxazoline |
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC名 |
(4S)-2-phenyl-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C12H15NO/c1-9(2)11-8-14-12(13-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m1/s1 |
InChIキー |
QPADYYUBHQRRIR-LLVKDONJSA-N |
異性体SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2 |
正規SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details


L-Valinol (206 mg, 2 mmol), benzaldehyde (0.205 ml, 2 mmol), 250 mg of an oxidation catalyst and 4 ml of xylene as solvent were charged into a 100 ml three-neck flask, and were stirred at 150° C. for 67 hours under an oxygen atmosphere. The reaction mixture was filtered through a cotton plug, and then the oxidation catalyst was washed with ethyl acetate. After the filtrate was condensed with a rotary evaporator, the product was separated by silica gel column chromatography. A resulting colorless liquid was weighed and the yield thereof was defined as a reaction yield.


[Compound]
Name
oxidation catalyst
Quantity
250 mg
Type
catalyst
Reaction Step One

試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Pyridine, 3-(4-tolylamino)-
285991-95-9
1-(6-quinolinyl)Cyclopropanamine
1313726-10-1
1-(4-bromobutyl)-4-nitroBenzene
99359-34-9



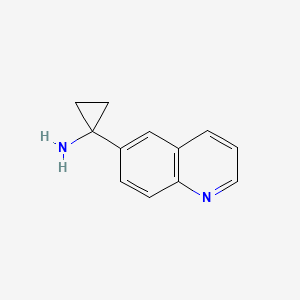
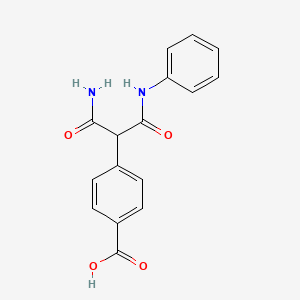
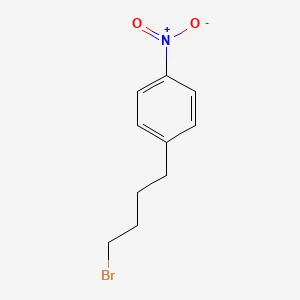
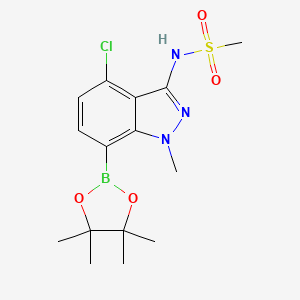

![4-chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B8765298.png)
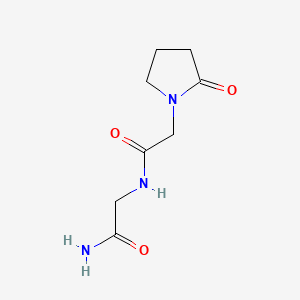
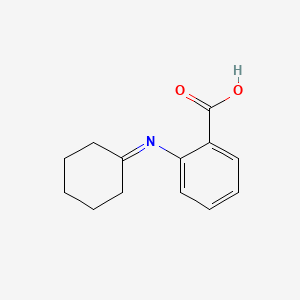
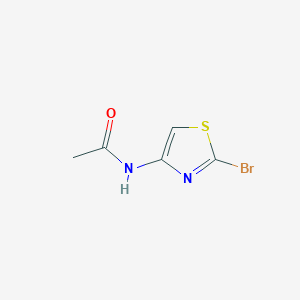
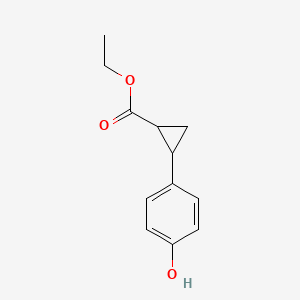

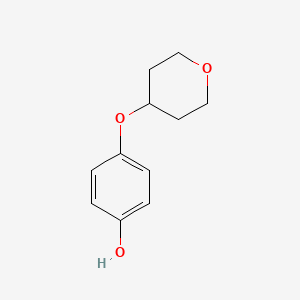
![N-benzyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B8765363.png)